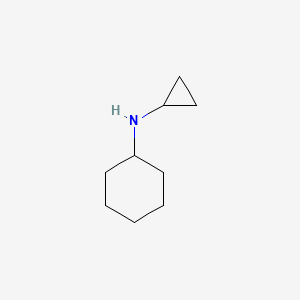
N-cyclopropylcyclohexanamine
Overview
Description
N-Cyclopropylcyclohexanamine is a chemical compound with the molecular formula C9H17N . It has an average mass of 139.238 Da and a monoisotopic mass of 139.136093 Da . The compound is also known by other names such as Cyclohexanamine, N-cyclopropyl-, and Cyclohexyl-cyclopropyl-amine .
Molecular Structure Analysis
The molecular structure of N-cyclopropylcyclohexanamine consists of a cyclohexane ring attached to a cyclopropyl group via an amine functional group . The compound has one hydrogen bond acceptor and one hydrogen bond donor .
Physical And Chemical Properties Analysis
N-Cyclopropylcyclohexanamine has a density of 0.9±0.1 g/cm3, a boiling point of 198.5±8.0 °C at 760 mmHg, and a vapor pressure of 0.4±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 43.5±3.0 kJ/mol and a flash point of 64.5±15.8 °C . The compound has a molar refractivity of 43.2±0.4 cm3 and a molar volume of 148.9±5.0 cm3 .
Scientific Research Applications
Biocatalysis in Drug Design
The compound has been used in the field of biocatalysis for drug design. An engineered reductive aminase (RedAm) was able to generate an isomer from a racemic ketone with high conversion and enantiomeric excess, which was then used to yield the target primary amine through palladium-catalyzed deallylation .
Safety and Hazards
Mechanism of Action
Mode of Action
Like many other amines, it may interact with biological targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Given the compound’s structure, it may be involved in a variety of biochemical reactions, potentially acting as a substrate, inhibitor, or modulator of enzymatic activity .
Pharmacokinetics
Its molecular weight (139238 Da) and structure suggest that it may have favorable bioavailability .
Result of Action
Given the lack of specific information about its targets and mode of action, it is difficult to predict its precise effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-cyclopropylcyclohexanamine. Factors such as pH, temperature, and the presence of other molecules can affect its stability and interactions with biological targets. Moreover, the compound’s environmental fate and behavior can be influenced by its physicochemical properties, including its solubility, volatility, and susceptibility to degradation .
properties
IUPAC Name |
N-cyclopropylcyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-2-4-8(5-3-1)10-9-6-7-9/h8-10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQSVVAOVRESQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10602635 | |
| Record name | N-Cyclopropylcyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
824-82-8 | |
| Record name | N-Cyclopropylcyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10602635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-Ethoxybenzo[d]thiazole](/img/structure/B1320275.png)







